

Electrophysiological Properties & Mechanisms of Action

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Compound Focus: Disopyramide Phosphate

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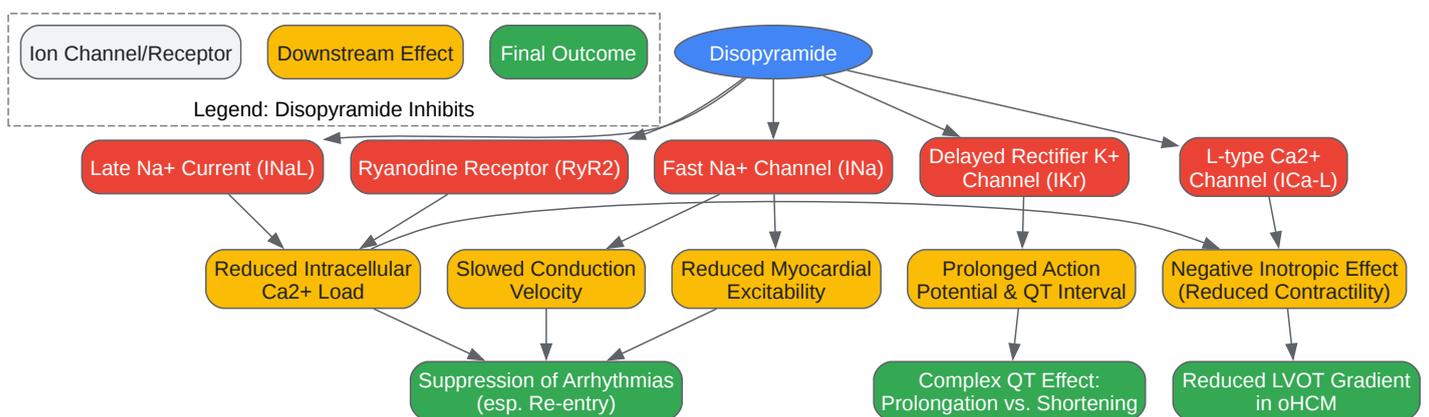
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Disopyramide is a **Class Ia antiarrhythmic** drug, characterized by its blockade of the fast sodium channels and certain potassium channels [1] [2]. The table below details its specific effects on various cardiac currents and channels:

Target	Effect	Functional Consequence
Fast Na⁺ Channel (I_{Na})	Blocks sodium influx [3] [1] [2]	↓ Rate of diastolic depolarization (Phase 4); ↓ Upstroke velocity (Phase 0); ↓ Myocardial excitability & conduction velocity [1] [2]
Rapid Delayed Rectifier K⁺ Current (I_{Kr})	Blocks potassium efflux [3] [1]	Prolongs action potential duration (APD) and refractoriness; Prolongs QT interval on surface ECG [1]
L-type Ca²⁺ Current (I_{Ca-L})	Inhibits calcium influx [3]	Contributes to negative inotropic effect [3]
Late Na⁺ Current (I_{NaL})	Inhibits sodium influx [3]	Reduces intracellular Ca ²⁺ load, improves diastolic function, lowers arrhythmogenesis [3]
Ryanodine Receptor (RyR2)	Inhibits calcium release from sarcoplasmic reticulum [3]	Lowers Ca ²⁺ transient amplitude, reduces pro-arrhythmic spontaneous Ca ²⁺ releases [3]

Disopyramide's cellular effects translate into specific impacts on cardiac tissue. It prolongs the effective refractory period in the **atria, ventricles, and accessory pathways** (e.g., in Wolff-Parkinson-White syndrome) [4]. A key feature of its action is a **selective and greater prolongation of refractoriness in ischemic or infarcted myocardium** compared to healthy tissue, which helps suppress reentrant arrhythmias [5]. While the drug has **negative inotropic effects**, it also demonstrates **antiarrhythmic potential** by suppressing early and delayed afterdepolarizations (EADs and DADs) that can trigger lethal arrhythmias [3].

The following diagram illustrates the integrated signaling pathways and electrophysiological effects of disopyramide on a cardiomyocyte:



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Integrated signaling pathways and electrophysiological effects of Disopyramide. The diagram shows how disopyramide's multi-channel blockade translates into cellular and clinical outcomes.

Quantitative Electrophysiological & Clinical ECG Data

The cellular effects of disopyramide manifest as measurable changes in clinical electrophysiology. The table below summarizes key quantitative findings:

Parameter	Observed Effect	Notes / Context
Action Potential Duration (APD)	Shortening in HCM cardiomyocytes [3]	Contrasts with classic Class Ia effect; attributed to strong Ca ²⁺ and late Na ⁺ current blockade.
QTc Interval (Surface ECG)	Modest increase [3] [6]	Net clinical effect is a complex balance of K ⁺ channel blockade (prolongs) vs. Ca ²⁺ /late Na ⁺ blockade (can shorten).
PR Interval & QRS Duration	Prolonged [2] [6]	Reflects slowed conduction due to Na ⁺ channel blockade.
Ventricular Effective Refractory Period (ERP)	Increased [5] [4]	Effect is more pronounced in ischemic tissue.
Atrial & Accessory Pathway ERP	Increased [4]	Basis for its use in WPW syndrome and atrial arrhythmias.

Detailed Experimental Protocols for Electrophysiology Studies

The following methodologies are derived from studies that characterized disopyramide's electrophysiological properties, particularly in human hypertrophic cardiomyopathy (HCM) cardiomyocytes [3].

Single Cardiomyocyte Electrophysiology

- Cell Isolation:** Cardiomyocytes are isolated from surgical septal myectomy samples from obstructive HCM patients. Tissue is minced and subjected to enzymatic dissociation to obtain viable single myocytes [3].
- Action Potential Recording:** A **perforated patch whole-cell current clamp** is used to measure membrane potential, preserving intracellular contents. Experiments are conducted at a physiological

temperature of 37°C [3].

- **Voltage Clamp Recording:** A whole-cell ruptured patch voltage clamp is used with specific protocols and solutions to isolate and record:
 - **Peak and Late Na⁺ Current (I_{Na} & I_{NaL})**
 - **L-type Ca²⁺ Current (I_{Ca-L})**
 - **Delayed Rectifier K⁺ Current (I_K)** [3]
- **Simultaneous Ca²⁺ Transient Measurement:** Intracellular Ca²⁺ variations are monitored simultaneously with action potentials using the Ca²⁺-sensitive fluorescent dye **FluoForte** [3].
- **Drug Application:** Disopyramide is applied at a concentration of **5 µmol/L**. Test recordings are performed after >3 minutes of exposure, with washout periods of >5 minutes to confirm reversibility of effects [3].

Intact Cardiac Muscle Mechanics

- **Tissue Preparation:** Intact endocardial trabeculae are dissected from the same surgical samples and mounted between a force transducer and a motor for muscle length control [3].
- **Force Measurement:** Isometric force is recorded under different electrical stimulation protocols. Key measurements include the inotropic response to increased pacing frequencies and the kinetics of isometric twitches. Resting sarcomere length is set to **1.9 ± 0.1 µm** [3].

Calcium Spark Analysis in Permeabilized Cells

- **Cell Preparation:** Ventricular myocytes are isolated from genetically engineered HCM mice (e.g., carrying the R92Q troponin-T mutation). The cells are then permeabilized with **saponin** [3].
- **Imaging:** Permeabilized cells are resuspended in a buffer with a defined free [Ca²⁺] and a Ca²⁺-sensitive dye. The frequency of spontaneous **Ca²⁺ sparks** (elementary SR release events) is evaluated using a **confocal microscope** in line-scan mode along the longitudinal cell axis [3].
- **Data Analysis:** The rate of sparks is calculated from recordings using the **SparkMaster ImageJ plugin** for automated analysis. Cells incubated with disopyramide (5 µmol/L) are compared to vehicle-treated controls [3].

Conclusion for Research and Development

For researchers and drug developers, the key takeaway is that disopyramide is a **multi-channel blocker** with a distinct electrophysiological profile. Its efficacy in conditions like obstructive Hypertrophic Cardiomyopathy (oHCM) stems from a unique combination of **negative inotropy** and **favorable**

antiarrhythmic actions, primarily through the reduction of intracellular Ca^{2+} overload [3]. Its clinical electrophysiological signature is a complex interplay of Na^{+} , K^{+} , and Ca^{2+} channel blockade, which can result in QT interval changes that are more nuanced than simple prolongation.

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